molecular formula C15H13NO3 B568993 2,7-Dimethoxyacridin-9(10H)-one CAS No. 120809-05-4

2,7-Dimethoxyacridin-9(10H)-one

Cat. No. B568993
CAS RN: 120809-05-4
M. Wt: 255.273
InChI Key: LRCYXJSQZFOQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,7-Dimethoxyacridin-9(10H)-one” is also known as “3-(2,7-Dimethoxyacridin-9-yl)sulfanylpropan-1-amine dihydrochloride” or "LDN-192960" . It is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) . It has been found to induce cytotoxicity and growth inhibition in multiple myeloma and triple negative breast cancer cells .


Molecular Structure Analysis

The molecular formula of “2,7-Dimethoxyacridin-9(10H)-one” is C18H20N2O2S . The molecular weight is 328.429 . The Isomeric SMILES notation is COc1ccc2c(c1)c(c3cc(ccc3n2)OC)SCCCN .


Physical And Chemical Properties Analysis

“2,7-Dimethoxyacridin-9(10H)-one” is a yellow solid . It is soluble in DMSO and water .

Scientific Research Applications

  • Thermodynamic Properties : The study of melting, volatilisation, and crystal lattice enthalpies of various acridin-9(10H)-ones, including 2,7-Dimethoxyacridin-9(10H)-one, provides insights into their thermodynamic characteristics. These properties are crucial for understanding their stability and reactivity under different conditions (Storoniak et al., 2003).

  • Fluorescence Applications : Certain derivatives of acridin-9(10H)-ones exhibit fluorescence with large Stokes shifts and long emission decay times, making them useful for time-resolved imaging and sensing applications. Their high photostability further enhances their utility in these areas (Russegger & Borisov, 2021).

  • OLED Technology : In the field of OLEDs, acridin-9(10H)-one derivatives have been utilized as emitters. They exhibit thermally activated delayed fluorescence (TADF) characteristics and contribute to the development of high-performance green OLEDs with increased efficiency (Qin et al., 2022).

  • Synthesis and Chemical Properties : Various synthetic pathways have been explored for acridin-9(10H)-ones and their derivatives. These studies contribute to the understanding of their chemical behavior and potential applications in different fields, including pharmaceuticals (Prinz et al., 1996).

  • Biological Activities : Some derivatives of acridin-9(10H)-ones have shown promising antitumor activity. For example, specific isomers and related compounds have been tested on various human cancer cell lines, showing cytotoxic activities at micromolar concentrations (Delfourne et al., 2003).

  • Antimalarial Research : Tetrahydroacridin-9(10H)-ones, a related class, have been optimized for their antimalarial properties. These compounds have been identified as potent against clinically relevant malaria isolates, demonstrating the potential of acridin-9(10H)-one derivatives in antimalarial drug development (Cross et al., 2011).

  • Interaction with DNA : Studies on the interaction of acridine derivatives with double-stranded DNA provide insights into their potential as drug candidates, revealing their mechanisms of action and intercalation properties (Rupar et al., 2020).

Mechanism of Action

“2,7-Dimethoxyacridin-9(10H)-one” acts as a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) . It has been found to induce cytotoxicity and growth inhibition in multiple myeloma and triple negative breast cancer cells .

properties

IUPAC Name

2,7-dimethoxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCYXJSQZFOQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxyacridin-9(10H)-one

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